7-氟-4-羟基-3-硝基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

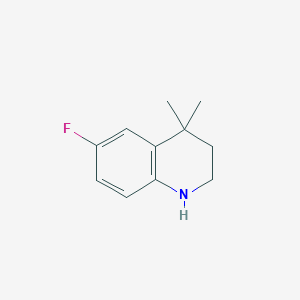

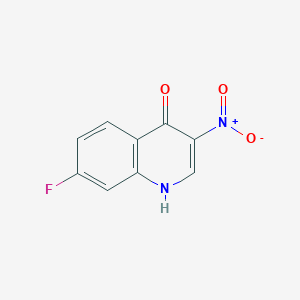

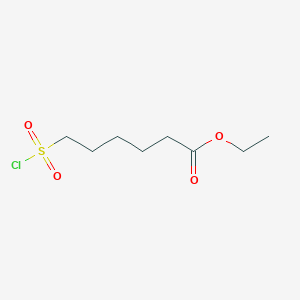

The compound "7-Fluoro-4-hydroxy-3-nitroquinoline" is a fluorinated quinoline derivative, which is a class of compounds known for their antibacterial and anticancer properties. Quinolines and their derivatives have been extensively studied due to their potential therapeutic applications. The presence of fluorine and nitro groups in the compound suggests that it may have significant biological activity, as these substituents are often associated with increased potency and selectivity in drug molecules.

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 7-haloanilino-8-nitrofluoroquinolone derivatives involves the substitution of a quinolonic compound with halogenated aniline derivatives, followed by acid hydrolysis to yield the target compounds with antibacterial properties . Another synthetic route to 7-halo-1-cyclopropyl-6-fluoroquinolines includes the construction of the quinoline ring by intramolecular cyclization and the introduction of a fluorine atom by replacement of a nitro group . These methods highlight the complexity and the careful optimization required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of fluorinated quinolines is characterized by the presence of a quinoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The substitution of the quinoline ring with various functional groups, such as fluoro, nitro, and hydroxy groups, can significantly alter the compound's electronic properties and, consequently, its biological activity. The presence of a nitro group, for example, is known to confer antimicrobial properties, as seen in the synthesis of 3-nitroquinolin-4(1H)-ones .

Chemical Reactions Analysis

Fluorinated quinolines can undergo various chemical reactions, including nucleophilic substitution, cycloadditions, and cyclization reactions. For example, the C-7 fluorine atom of certain 3-nitroquinolin-4(1H)-ones can be displaced by cyclic amines . Additionally, solid-phase synthesis techniques can be employed to create 3-hydroxy-6-nitroquinolin-4(1H)-ones with diverse substitutions, indicating the versatility of reactions that these compounds can participate in .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-4-hydroxy-3-nitroquinoline would be influenced by its functional groups. The fluorine atom is likely to increase the lipophilicity of the molecule, which can affect its ability to penetrate cell membranes. The nitro group is typically associated with increased reactivity and can participate in electron-withdrawing interactions, which may enhance the compound's ability to interact with biological targets. The hydroxy group could contribute to the formation of hydrogen bonds, potentially increasing the compound's solubility in aqueous solutions.

科学研究应用

抗氧化和促氧化作用

7-氟-4-羟基-3-硝基喹啉,4-羟基喹啉的衍生物,已显示出潜力,既可以作为抗氧化剂,也可以作为促氧化剂,取决于其在反应系统中的分布状态。研究表明,它能够抑制自由基诱导的过氧化反应,作为抗氧化剂发挥作用,特别是当它没有与一个吸电子基团配对时。它在抗氧化活性方面表现优于其氯化物对应物,表明其作为抗氧化药物的潜力(Liu et al., 2002)。

抗菌和抗癌特性

已合成并评估了几种氟喹啉类衍生物,包括与7-氟-4-羟基-3-硝基喹啉相关的衍生物,用于它们的抗菌和抗癌特性。一些研究侧重于合成新型8-硝基氟喹啉衍生物,以评估它们的抗菌特性,某些化合物对革兰氏阳性菌株表现出显著活性(Al-Hiari et al., 2007)。其他研究旨在合成四环氟喹啉,以评估其作为抗菌和抗癌药物的潜力,指出某些化合物在这方面表现出双重活性(Al-Trawneh et al., 2010)。

与生物分子的相互作用

类似于7-氟-4-羟基-3-硝基喹啉的化合物与蛋白质等生物分子的相互作用也是研究的课题。例如,研究了7-氟-2,2-二甲基-2,3-二氢喹唑啉-4(1H)-酮与溶菌酶的相互作用,以了解结合动力学和氟原子在这种相互作用中的重要性,还涉及用于预测相互作用和可能代谢途径的计算机辅助研究(Hemalatha et al., 2016)。

安全和危害

未来方向

While specific future directions for “7-Fluoro-4-hydroxy-3-nitroquinoline” are not mentioned in the available literature, the field of quinoline research is active and ongoing. Quinolines are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, it is likely that future research will continue to explore the synthesis, properties, and applications of quinoline derivatives, including “7-Fluoro-4-hydroxy-3-nitroquinoline”.

属性

IUPAC Name |

7-fluoro-3-nitro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCYUTXNUGPTAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C(C2=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627325 |

Source

|

| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-4-hydroxy-3-nitroquinoline | |

CAS RN |

256923-33-8 |

Source

|

| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)

![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)